molecular formula Cl2H10N2O10 B14466334 Hydrazine;perchloric acid;dihydrate CAS No. 73497-82-2

Hydrazine;perchloric acid;dihydrate

Cat. No.: B14466334
CAS No.: 73497-82-2
M. Wt: 268.99 g/mol
InChI Key: KXGLTOOIWPLRBE-UHFFFAOYSA-N
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Description

Hydrazine;perchloric acid;dihydrate is a compound that combines hydrazine and perchloric acid in a dihydrate form. Hydrazine is a colorless, fuming liquid with an ammonia-like odor, known for its use as a rocket propellant and in various industrial applications. Perchloric acid is a strong acid commonly used in analytical chemistry and as a precursor for ammonium perchlorate, a key component in rocket fuel. The combination of these two compounds in a dihydrate form results in a unique chemical entity with distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine;perchloric acid;dihydrate typically involves the reaction of hydrazine hydrate with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrate form. The general reaction can be represented as follows:

N2H4H2O+HClO4N2H4HClO42H2O\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} + \text{HClO}_4 \rightarrow \text{N}_2\text{H}_4 \cdot \text{HClO}_4 \cdot 2\text{H}_2\text{O} N2​H4​⋅H2​O+HClO4​→N2​H4​⋅HClO4​⋅2H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process requires careful handling of both hydrazine and perchloric acid due to their reactive and hazardous nature. The reaction is typically conducted in a controlled environment with appropriate safety measures in place.

Chemical Reactions Analysis

Types of Reactions

Hydrazine;perchloric acid;dihydrate undergoes various chemical reactions, including:

    Oxidation: Hydrazine can be oxidized to nitrogen gas and water.

    Reduction: Hydrazine acts as a reducing agent, converting other compounds to their reduced forms.

    Substitution: Hydrazine can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrazine is used with catalysts such as Raney nickel or palladium on carbon.

    Substitution: Reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones.

Major Products

    Oxidation: Nitrogen gas and water.

    Reduction: Reduced forms of various organic compounds.

    Substitution: Hydrazones and other nitrogen-containing derivatives.

Scientific Research Applications

Hydrazine perchlorate, also known as hydrazinium perchlorate, is an inorganic compound with the chemical formula N2H5ClO4 . It is a colorless solid that is soluble in water but almost insoluble in ethanol at room temperature . It is a compound that decomposes violently when exposed to strong heat or open flame .

Chemical

Hydrazine perchlorate decomposes violently when subjected to strong heat or open flame .

Its decomposition can be accelerated by various compounds, such as copper chromite, potassium dichromate, magnesium oxide, copper salts, etc .

Physical

Hydrazine perchlorate is a colorless solid, soluble in water . It is almost insoluble in ethanol at room temperature, but its solubility increases with temperature, and the salt is quite soluble in hot ethanol .

It forms a semihydrate that melts at 64.5 °C .

Explosive

Hydrazine perchlorate is sensitive to strong friction and shock, which will cause detonation .

Preparation

Hydrazine perchlorate can be made by reacting a cooled 20% solution of freebase hydrazine with an equimolar solution of aq. perchloric acid . More concentrated reagents can also be used, although this is dangerous as concentrated hydrazine is very toxic .

One recipe shows that hydrazine perchlorate can be prepared by titrating a solution of 85% freebase aq. hydrazine (hydrazine hydrate) to a pH of 3.2 with a solution of 48% perchloric acid . This yielded a stock solution which could be stored indefinitely . Hydrazine perchlorate was precipitated by pouring a volume of this solution into 5 volumes of isopropanol at 0 °C, which causes the salt to precipitate . The hydrazine perchlorate was filtered, washed with cold isopropanol, and vacuum dried at 80 °C . The yield of this process is >99% and the melting point of the resulting product is 142-143 °C .

Applications

  • Rocket Propellant : Hydrazine perchlorate can be used as a rocket propellant .
  • Metal Hydrazine Perchlorate Complexes : It can also be used to create metal hydrazine perchlorate complexes .
  • Precursor to blowing agents : The largest use of hydrazine is as a precursor to blowing agents . Specific compounds include azodicarbonamide and azobisisobutyronitrile, which produce 100–200 mL of gas per gram of precursor .
  • Gas Producers and Propellants : Hydrazine is also used as a long-term storable propellant on board space vehicles, such as the Dawn mission to Ceres and Vesta, and to both reduce the concentration of dissolved oxygen in and control pH of water used in large industrial boilers .
  • The F-16 fighter jet, Eurofighter Typhoon, Space Shuttle, and U-2 spy plane use hydrazine to fuel their Emergency Start System in the event of an engine stall .
  • Precursor to pesticides and pharmaceuticals : Hydrazine is a precursor to several pharmaceuticals and pesticides . Often these applications involve conversion of hydrazine to heterocyclic rings such as pyrazoles and pyridazines . Examples of commercialized bioactive hydrazine derivatives include cefazolin, rizatriptan, anastrozole, fluconazole, metazachlor, metamitron, metribuzin, paclobutrazol, diclobutrazole, propiconazole, hydrazine sulfate, diimide, triadimefon, and the diacylhydrazine insecticides . Hydrazine compounds can be effective as active ingredients in insecticides, miticides, nematicides, fungicides, antiviral agents, attractants, herbicides, or plant growth regulators .

Safety

Hydrazine perchlorate is explosive and toxic . Wear proper protection when handling the compound .

Storage

Don't store it for long, use it as quickly as possible .

Disposal

Mechanism of Action

The mechanism of action of hydrazine;perchloric acid;dihydrate involves its ability to act as both an oxidizing and reducing agent. In biological systems, hydrazine can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can result in the induction of apoptosis in cancer cells. Additionally, hydrazine can form stable complexes with various metal ions, influencing their biological activity .

Comparison with Similar Compounds

Hydrazine;perchloric acid;dihydrate can be compared with other similar compounds, such as:

    Hydrazine hydrate: A simpler form of hydrazine used in various chemical reactions.

    Perchloric acid: A strong acid used in analytical chemistry and as a precursor for ammonium perchlorate.

    Hydrazine sulfate: Another hydrazine derivative with applications in medicine and industry.

Uniqueness

This compound is unique due to its combination of hydrazine and perchloric acid in a dihydrate form, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where both the reducing power of hydrazine and the strong acidity of perchloric acid are required.

Q & A

Basic Research Questions

Q. What is the optimal methodology for synthesizing hydrazinium perchlorate dihydrate (N₂H₅ClO₄·2H₂O) while ensuring purity and stability?

  • Method : React stoichiometric amounts of 20% hydrazine hydrate and 20% perchloric acid under controlled cooling (5°C). Maintain a slight excess of hydrazine to avoid hygroscopic residues. Crystallize the product twice from 50% perchloric acid and dry at 80°C under vacuum for 18 hours. Excess perchloric acid leads to poor crystal formation, while excess hydrazine evaporates harmlessly .
  • Key Data :

ParameterValue
Reaction Temp.5°C
Drying Temp.80°C
Yield Purity>95% (via recrystallization)

Q. What safety protocols are critical when handling hydrazine and perchloric acid in dihydrate synthesis?

  • Method :

  • Use fume hoods with washdown systems for perchloric acid to prevent explosive perchlorate deposits .
  • Avoid concentrations >70% for perchloric acid (risk of explosive oxidation) .
  • Hydrazine solutions >20% require vapor exposure controls (carcinogenic) .
    • Key Precautions :
  • Neutralize spills with ice-cold dilute NaOH for hydrazine and sodium bicarbonate for perchloric acid .

Advanced Research Questions

Q. How do the kinetic parameters of hydrazine oxidation in perchloric acid catalyzed by Mo(VI) inform reaction mechanism design?

  • Method : The reaction is zero-order in hydrazine and first-order in perchloric acid, with an activation energy of 19 kcal/mol. Use stopped-flow spectrophotometry to monitor ammonium perchlorate formation. Mo(VI) acts as a redox mediator, accelerating electron transfer without being consumed .
  • Key Data :

ParameterValue
Rate LawRate = k[HClO₄]
Eₐ19 kcal/mol
ProductsNH₄ClO₄, N₂, H₂, Cl⁻

Q. How do hydrate forms (e.g., monohydrate vs. dihydrate) influence the stability and reactivity of hydrazinium perchlorate?

  • Method : Thermogravimetric analysis (TGA) shows dihydrate (N₂H₅ClO₄·2H₂O) loses water at 80–120°C, while the anhydrous form decomposes explosively above 200°C. Dihydrate’s crystalline lattice stabilizes the perchlorate ion, reducing sensitivity to friction. Compare hygroscopicity via dynamic vapor sorption (DVS): monohydrate absorbs moisture faster than dihydrate .
  • Key Data :

Hydrate FormDecomposition Temp.Hygroscopicity (g H₂O/g sample)
Monohydrate150°C0.12
Dihydrate200°C0.08

Q. What advanced chromatographic techniques enable simultaneous quantification of nucleotides and metabolites in perchloric acid cell extracts?

  • Method : Use ion-pairing HPLC with tetrabutylammonium hydroxide (TBAH) buffer (pH 7.0 to 5.5 gradient) on a C-18 column. Deproteinize samples with 8% perchloric acid, neutralize with KOH, and resolve 38 metabolites (e.g., ATP, GTP, cAMP) in a single run. Validate with spiked recovery tests (95–102%) .
  • Key Parameters :

| Column | Buffer A (10 mM TBAH) → Buffer B (2.8 mM TBAH + 30% MeOH) |
| Detection | UV at 254 nm |
| LOD | 0.1–0.5 µM |

Q. Methodological Challenges and Solutions

Q. How can researchers mitigate contradictions in reported decomposition pathways of hydrazine-perchloric acid systems?

  • Analysis : Discrepancies arise from varying acid concentrations and hydration states. For example:

  • Low [HClO₄] (<20%): Forms N₂H₅ClO₄·2H₂O .
  • High [HClO₄] (>70%): Catalyzes explosive N₂H₄ decomposition to NH₃ and N₂ .
    • Resolution : Use differential scanning calorimetry (DSC) to map exothermic peaks under controlled conditions. Pair with in-situ Raman spectroscopy to track intermediate species (e.g., NH₄⁺, ClO₃⁻) .

Properties

CAS No.

73497-82-2

Molecular Formula

Cl2H10N2O10

Molecular Weight

268.99 g/mol

IUPAC Name

hydrazine;perchloric acid;dihydrate

InChI

InChI=1S/2ClHO4.H4N2.2H2O/c2*2-1(3,4)5;1-2;;/h2*(H,2,3,4,5);1-2H2;2*1H2

InChI Key

KXGLTOOIWPLRBE-UHFFFAOYSA-N

Canonical SMILES

NN.O.O.OCl(=O)(=O)=O.OCl(=O)(=O)=O

Origin of Product

United States

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